Cas no 1536642-97-3 (3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid)

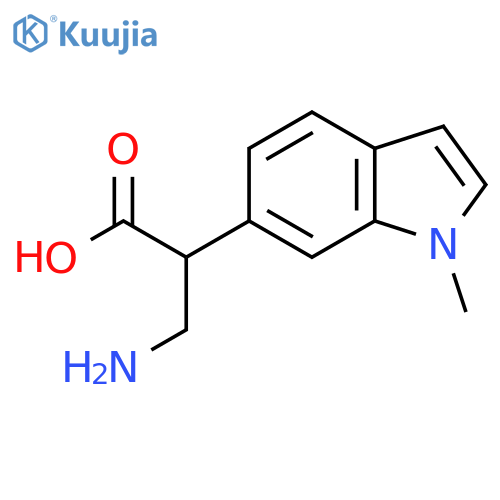

1536642-97-3 structure

商品名:3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid

- EN300-1788823

- 1536642-97-3

-

- インチ: 1S/C12H14N2O2/c1-14-5-4-8-2-3-9(6-11(8)14)10(7-13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16)

- InChIKey: YQTDCDFBXXZOOG-UHFFFAOYSA-N

- ほほえんだ: OC(C(CN)C1C=CC2C=CN(C)C=2C=1)=O

計算された属性

- せいみつぶんしりょう: 218.105527694g/mol

- どういたいしつりょう: 218.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.2Ų

- 疎水性パラメータ計算基準値(XlogP): -1.7

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788823-5.0g |

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |

1536642-97-3 | 5g |

$2981.0 | 2023-06-02 | ||

| Enamine | EN300-1788823-2.5g |

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |

1536642-97-3 | 2.5g |

$2014.0 | 2023-09-19 | ||

| Enamine | EN300-1788823-5g |

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |

1536642-97-3 | 5g |

$2981.0 | 2023-09-19 | ||

| Enamine | EN300-1788823-0.25g |

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |

1536642-97-3 | 0.25g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1788823-10.0g |

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |

1536642-97-3 | 10g |

$4421.0 | 2023-06-02 | ||

| Enamine | EN300-1788823-0.5g |

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |

1536642-97-3 | 0.5g |

$987.0 | 2023-09-19 | ||

| Enamine | EN300-1788823-10g |

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |

1536642-97-3 | 10g |

$4421.0 | 2023-09-19 | ||

| Enamine | EN300-1788823-1.0g |

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |

1536642-97-3 | 1g |

$1029.0 | 2023-06-02 | ||

| Enamine | EN300-1788823-0.05g |

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |

1536642-97-3 | 0.05g |

$864.0 | 2023-09-19 | ||

| Enamine | EN300-1788823-0.1g |

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid |

1536642-97-3 | 0.1g |

$904.0 | 2023-09-19 |

3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1536642-97-3 (3-amino-2-(1-methyl-1H-indol-6-yl)propanoic acid) 関連製品

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬